AZD1480 AZD1480 AZD1480 has been used in trials studying the treatment of Solid Malignancies, Post-Polycythaemia Vera, Primary Myelofibrosis (PMF), and Essential Thrombocythaemia Myelofibrosis.
JAK2 Inhibitor AZD1480 is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. JAK2 inhibitor AZD1480 inhibits JAK2 activation, leading to the inhibition of the JAK/STAT (signal transducer and activator of transcription) signaling including activation of STAT3. This may lead to induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 935666-88-9
VCID: VC0548073
InChI: InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1
SMILES: CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
Molecular Formula: C14H14ClFN8
Molecular Weight: 348.76 g/mol

AZD1480

CAS No.: 935666-88-9

Cat. No.: VC0548073

Molecular Formula: C14H14ClFN8

Molecular Weight: 348.76 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD1480 - 935666-88-9

Specification

CAS No. 935666-88-9
Molecular Formula C14H14ClFN8
Molecular Weight 348.76 g/mol
IUPAC Name 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1
Standard InChI Key PDOQBOJDRPLBQU-QMMMGPOBSA-N
Isomeric SMILES CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F
SMILES CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
Canonical SMILES CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
Appearance white solid powder

Introduction

Chemical and Pharmacological Profile of AZD1480

Structural Characteristics

AZD1480, chemically designated as 5-Chloro-N²-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidine-2,4-diamine, has a molecular formula of C14H14ClFN8\text{C}_{14}\text{H}_{14}\text{ClFN}_8 and a molecular weight of 348.766 g/mol . Its stereochemistry is absolute, with one defined stereocenter and no E/Z centers . The compound exhibits high purity (≥98%) and selectivity, inhibiting JAK2 with an IC50_{50} < 3 nM while maintaining >50-fold selectivity over JAK3 .

Mechanism of Action

AZD1480 primarily targets the JAK2 tyrosine kinase, a critical mediator of the JAK/STAT signaling pathway. By binding to JAK2's ATP-binding pocket, it prevents phosphorylation of STAT3, a transcription factor implicated in tumor proliferation, angiogenesis, and immune evasion . In preclinical models, AZD1480 reduced STAT3 phosphorylation by 56% at steady-state concentrations , correlating with diminished myeloid cell migration and tumor angiogenesis .

Preclinical Studies and Antitumor Efficacy

In Vitro Activity

AZD1480 demonstrated potent antiproliferative effects across multiple cancer cell lines. In colorectal cancer (CRC) models, treatment with 1–10 μM AZD1480 suppressed STAT3 phosphorylation, leading to caspase-3 activation and PARP cleavage, markers of apoptosis . Similarly, small cell lung cancer (SCLC) cells exhibited G2/M cell cycle arrest and histone H3 phosphorylation after exposure to AZD1480, with IC50_{50} values ranging from 0.73 to 3.08 μM .

Cancer TypeKey EffectsIC50_{50}/DoseReference
Colorectal CancerSTAT3 inhibition, apoptosis induction1–10 μM
Small Cell Lung CancerG2/M arrest, caspase-3 activation0.73–3.08 μM
Renal Cell CarcinomaMetastasis reduction in murine models30 mg/kg/day (oral)

In Vivo Efficacy

In murine xenograft models, AZD1480 (30 mg/kg/day) significantly inhibited lung metastasis formation in renal cell carcinoma . For SCLC, daily oral dosing at 50 mg/kg reduced tumor volume by 60–70% compared to controls, accompanied by decreased CD31-positive endothelial cells, indicating antiangiogenic activity .

Clinical Development and Pharmacokinetics

Phase I Trials

A phase I dose-escalation study (N=38) evaluated AZD1480 in advanced solid tumors at doses of 10–70 mg once daily (QD) and 20–45 mg twice daily (BID) . Key pharmacokinetic parameters included:

  • Rapid absorption: Maximum plasma concentration (CmaxC_{\text{max}}) achieved within 1 hour.

  • Short half-life: Elimination half-life (t1/2t_{1/2}) of ~5 hours.

  • Dose-dependent exposure: Linear increase in AUC from 10 to 50 mg .

Despite these favorable kinetics, the trial identified dose-limiting toxicities (DLTs) such as dizziness, hallucinations, and memory loss, which were reversible upon dose reduction .

Neurological Toxicity

AZD1480 exhibited unexpected central nervous system (CNS) penetration, with a brain-to-blood ratio of 0.5 in rats . This may explain the neuropsychiatric adverse events observed in humans, though the exact mechanism—whether JAK inhibition or off-target effects—remains unresolved .

Challenges and Discontinuation

Lack of Clinical Activity

Despite robust preclinical data, AZD1480 failed to demonstrate objective tumor responses in clinical trials. In the phase I expansion cohort (N=47), no partial or complete responses were observed in patients with EGFR/ROS-mutant NSCLC or gastric cancer .

Implications for JAK Inhibitor Development

The discontinuation of AZD1480 highlights the challenges of targeting JAK/STAT pathways in solid tumors. Subsequent research has prioritized selective JAK1 inhibitors (e.g., itacitinib) and combination therapies to mitigate toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator